molecular formula C17H27N3O2 B2518829 tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate CAS No. 1707361-80-5

tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

Cat. No.: B2518829
CAS No.: 1707361-80-5
M. Wt: 305.422
InChI Key: PCYDCQJTHBTWIV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine ring with distinct functional groups, including an amino group and a pyridin-3-ylmethyl moiety. This unique structure imparts specific biological activities, making it of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the steric hindrance from the tert-butyl group influences binding affinity and selectivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, related piperidine derivatives have demonstrated inhibitory effects on enzymes involved in cancer pathways.
  • Antiproliferative Effects : Some studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionPotential to inhibit enzymes related to cancer progression
AntiproliferativeDemonstrated activity against human cancer cell lines
Receptor BindingInteraction with specific receptors influencing cellular responses

Study Example: Antiproliferative Activity

In a study examining the antiproliferative effects of similar piperidine derivatives, it was found that compounds with structural similarities inhibited cancer cell growth effectively. The IC50 values ranged from 19.9 µM to 75.3 µM in various human cancer cell lines, indicating a promising therapeutic potential for compounds like this compound .

Comparison with Related Compounds

Comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound Key Features Biological Activity
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylateLacks amino group; simpler structureModerate enzyme inhibition
N-Boc-4-piperidineacetaldehydeDifferent functional groupsLimited biological data
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateContains phenyl instead of pyridineNotable receptor binding

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDCQJTHBTWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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